molecular formula C19H20N2O B5452567 4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B5452567
M. Wt: 292.4 g/mol
InChI Key: UFVAHARQVVXOTH-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Indole is a solid substance, is colorless to slightly yellow and has a strong, unpleasant odor .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological and pharmaceutical activities . A common method for synthesizing indole derivatives involves the Fischer indolisation . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers . It’s also rapid, often taking less than an hour, and can be further accelerated with the use of microwave irradiation .


Molecular Structure Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds . They are aromatic in nature due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) . The indole moiety consists of a pyrrole ring fused to a benzene ring .


Chemical Reactions Analysis

Indole derivatives have been found to participate in various chemical reactions. For instance, they have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . Also, they have been used in the synthesis of 1,2,3-trisubstituted indoles through a Fischer indolisation–N-alkylation sequence .

Mechanism of Action

While the specific mechanism of action for “4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” is not mentioned in the search results, indole derivatives have been found to exhibit various biological activities. For example, some indole derivatives have been found to inhibit tubulin polymerization , which could potentially make them useful in the treatment of cancer .

Future Directions

The future directions for “4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” and similar compounds could involve further exploration of their therapeutic possibilities . Given their diverse biological activities, there is potential for these compounds to be developed into effective drugs for various diseases .

Properties

IUPAC Name

4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-7-9-15(10-8-13)19(22)20-12-11-16-14(2)21-18-6-4-3-5-17(16)18/h3-10,21H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVAHARQVVXOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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